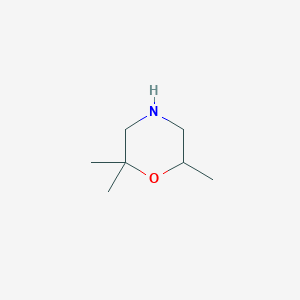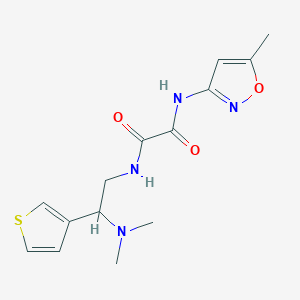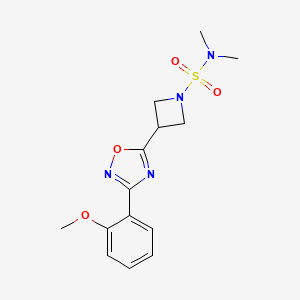![molecular formula C15H19NO2 B2955600 2-Amino-2-[3-(2,4-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287261-52-1](/img/structure/B2955600.png)
2-Amino-2-[3-(2,4-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-[3-(2,4-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid, also known as BDPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. BDPA belongs to the class of non-proteinogenic amino acids and is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA).
作用机制
The exact mechanism of action of 2-Amino-2-[3-(2,4-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid is not fully understood. However, it is believed that this compound acts as a modulator of GABA receptors. GABA is the primary inhibitory neurotransmitter in the brain, and its receptors are involved in the regulation of neuronal excitability. This compound has been shown to enhance the binding of GABA to its receptors, leading to increased inhibitory neurotransmission. This compound may also have other mechanisms of action, such as modulating the activity of ion channels and influencing intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to increase the levels of GABA in the brain and to enhance the activity of GABA receptors. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and survival. This compound has been shown to reduce oxidative stress and inflammation, which are implicated in various neurodegenerative diseases.
实验室实验的优点和局限性
2-Amino-2-[3-(2,4-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has been extensively studied, and its pharmacological properties are well characterized. This compound can be used in various in vitro and in vivo models to study its pharmacological effects. However, this compound also has some limitations. It is a relatively large and complex molecule, which may limit its bioavailability and penetration into the brain. This compound may also have off-target effects, which need to be carefully studied.
未来方向
There are several future directions for the study of 2-Amino-2-[3-(2,4-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid. One area of research is the development of this compound derivatives that have improved pharmacological properties. Another area of research is the study of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. The potential therapeutic applications of this compound in various diseases, such as Alzheimer's disease, anxiety, depression, and cancer, need to be further explored. The mechanisms of action of this compound need to be fully elucidated to understand its pharmacological effects. Finally, the safety and toxicity of this compound need to be carefully studied before it can be used in humans.
Conclusion:
This compound is a promising compound that has potential therapeutic applications in various fields of medicine. The synthesis of this compound is a challenging process that requires expertise in organic chemistry. This compound has been extensively studied for its pharmacological properties, and its mechanism of action is believed to involve modulation of GABA receptors. This compound has various biochemical and physiological effects, including neuroprotection, improvement of cognitive function, and anti-cancer properties. This compound has several advantages for lab experiments but also has some limitations. There are several future directions for the study of this compound, including the development of this compound derivatives, the study of its pharmacokinetics and pharmacodynamics, and the exploration of its potential therapeutic applications.
合成方法
2-Amino-2-[3-(2,4-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to form the bicyclic structure of this compound. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of this compound is a challenging process that requires expertise in organic chemistry.
科学研究应用
2-Amino-2-[3-(2,4-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. This compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. This compound has also been studied for its potential use in the treatment of anxiety and depression. In addition, this compound has been shown to have anti-cancer properties and can inhibit the growth of various cancer cell lines.
属性
IUPAC Name |
2-amino-2-[3-(2,4-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-9-3-4-11(10(2)5-9)14-6-15(7-14,8-14)12(16)13(17)18/h3-5,12H,6-8,16H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMFWVDBSBDGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C23CC(C2)(C3)C(C(=O)O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2955518.png)
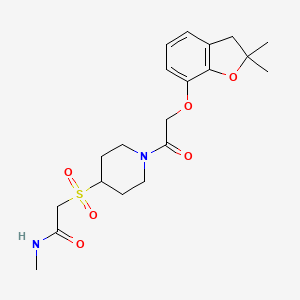



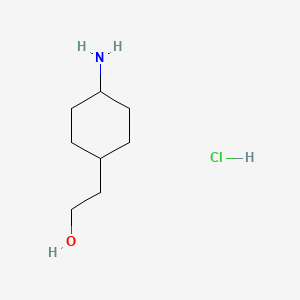

![3-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2955528.png)
![2-(4-cyclohexylpiperazino)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2955530.png)

